lithium;chlorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;chlorocyclopropane is a compound that combines lithium and chlorocyclopropane. Chlorocyclopropane is an organochlorine compound with the chemical formula C3H5Cl . It belongs to the haloalkane family and is known for its reactivity due to the strained three-membered cyclopropane ring . Lithium, on the other hand, is an alkali metal known for its applications in various fields, including medicine and energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocyclopropane can be synthesized through the photoreaction of cyclopropane and chlorine gas, which generates polychlorinated compounds that can be separated by physical means . When chlorocyclopropane reacts with lithium metal in ether, it produces bicyclopropane . Additionally, chlorocyclopropane can react with magnesium to obtain cyclopropylmagnesium chloride .
Industrial Production Methods: the synthesis of chlorocyclopropane and its subsequent reaction with lithium metal in ether to produce bicyclopropane can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: Lithium;chlorocyclopropane undergoes various types of reactions, including substitution and reduction reactions. For instance, chlorocyclopropane reacts with lithium metal to produce bicyclopropane . It also undergoes chlorine-lithium exchange reactions when treated with butyllithium in tetrahydrofuran (THF) at low temperatures .
Common Reagents and Conditions:
Substitution Reactions: Chlorocyclopropane reacts with lithium metal in ether to produce bicyclopropane.
Reduction Reactions: Chlorocyclopropane undergoes chlorine-lithium exchange on treatment with butyllithium in THF at low temperatures.
Major Products:
Bicyclopropane: Formed from the reaction of chlorocyclopropane with lithium metal.
Organolithium Species: Generated from the chlorine-lithium exchange reaction.
Scientific Research Applications
Lithium;chlorocyclopropane has various scientific research applications, particularly in the field of organic synthesis. The transformations of cyclopropenes, which are related to chlorocyclopropane, have attracted the attention of organic chemists due to their diverse reactivities . These compounds are used in reactions involving vinylmetal carbenes, metal complex insertion, addition reactions with 1,3-dipoles, and radical reactions . Additionally, lithium compounds are widely used in the development of advanced batteries, including lithium-ion batteries and lithium-metal batteries .
Mechanism of Action
The mechanism of action of lithium;chlorocyclopropane involves the reactivity of the strained cyclopropane ring and the lithium ion. The lithium ion can displace other cations in various reactions, leading to the formation of new compounds . In the case of chlorocyclopropane, the lithium ion facilitates the formation of bicyclopropane through a substitution reaction . The precise molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
- Fluorocyclopropane
- Bromocyclopropane
- Iodocyclopropane
- Pentachlorocyclopropane
Comparison: Lithium;chlorocyclopropane is unique due to the presence of both lithium and the strained cyclopropane ring. This combination imparts distinct reactivity compared to other haloalkanes. For example, while fluorocyclopropane, bromocyclopropane, and iodocyclopropane are also members of the haloalkane family, they do not exhibit the same reactivity with lithium metal to form bicyclopropane . Additionally, the lithium ion’s ability to participate in various reactions makes this compound a valuable compound in organic synthesis and other scientific research applications .
Properties
CAS No. |
396728-32-8 |
---|---|
Molecular Formula |
C3H4ClLi |
Molecular Weight |
82.5 g/mol |
IUPAC Name |
lithium;chlorocyclopropane |
InChI |
InChI=1S/C3H4Cl.Li/c4-3-1-2-3;/h1-2H2;/q-1;+1 |
InChI Key |
WTBAHEXUWPAIPB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C[C-]1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.